molecular formula C14H11BrN2O B2654965 6-Bromo-3-methoxy-1-phenyl-1H-indazole CAS No. 1332527-03-3

6-Bromo-3-methoxy-1-phenyl-1H-indazole

Cat. No.: B2654965
CAS No.: 1332527-03-3
M. Wt: 303.159
InChI Key: IBADFZNPMLMUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methoxy-1-phenyl-1H-indazole (CAS: 1332527-03-3, molecular formula: C₁₄H₁₁BrN₂O) is a brominated indazole derivative with a methoxy group at position 3 and a phenyl substituent at position 1. This compound is widely utilized as a key intermediate in pharmaceutical research and organic synthesis due to its reactive bromine atom and electron-donating methoxy group, which enable selective cross-coupling reactions and functionalization . It is commercially available in high purity (≥95%) and is typically stored at 2–8°C to ensure stability . Its applications span the development of bioactive molecules, including kinase inhibitors and anticancer agents .

Properties

IUPAC Name

6-bromo-3-methoxy-1-phenylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c1-18-14-12-8-7-10(15)9-13(12)17(16-14)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBADFZNPMLMUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C2=C1C=CC(=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methoxy-1-phenyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-3-methoxybenzaldehyde with phenylhydrazine under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromine atom can yield the corresponding dehalogenated indazole derivative.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Formation of 6-formyl-3-methoxy-1-phenyl-1H-indazole.

    Reduction: Formation of 3-methoxy-1-phenyl-1H-indazole.

    Substitution: Formation of 6-substituted-3-methoxy-1-phenyl-1H-indazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-Bromo-3-methoxy-1-phenyl-1H-indazole as an anticancer agent. The compound has been evaluated for its inhibitory effects on various human cancer cell lines.

Case Study: Antitumor Activity

A study synthesized a series of indazole derivatives, including this compound, and tested them against several cancer cell lines, such as A549 (lung), K562 (chronic myeloid leukemia), and Hep-G2 (hepatoma). The results indicated that this compound exhibited significant cytotoxicity, with an IC50 value of 5.15 µM against K562 cells, while showing selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM. The mechanism of action involved the induction of apoptosis and cell cycle arrest through the inhibition of Bcl2 family proteins and modulation of the p53/MDM2 pathway .

Cell Line IC50 (µM) Selectivity
K5625.15Yes
HEK-29333.2Normal Cell

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity against various pathogens.

Case Study: Antimicrobial Screening

In a comprehensive screening of indazole derivatives, this compound was tested for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) of 0.25 µg/mL, indicating potent antibacterial properties without significant cytotoxic effects on human cells .

Pathogen MIC (µg/mL) Cytotoxicity
Methicillin-resistant S. aureus0.25Low

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of indazole derivatives.

Research Findings

A series of modifications on the indazole scaffold were examined to enhance biological activity. For instance, the introduction of different substituents at various positions on the indazole ring led to varied potency profiles against cancer cell lines and microbes. Notably, compounds with specific substitutions exhibited enhanced inhibitory activity against fibroblast growth factor receptors (FGFR) and other kinases involved in tumor proliferation .

Modification Target IC50 (nM)
6-(3-Methoxyphenyl)-indazoleFGFR115.0
6-(4-Methylpiperazinyl)-indazoleBcr-Abl14.0

Future Directions in Research

The ongoing research into this compound suggests potential avenues for further exploration:

  • Combination Therapies : Investigating the synergistic effects when combined with existing chemotherapeutics.
  • Targeted Delivery Systems : Developing novel delivery mechanisms to enhance bioavailability and reduce systemic toxicity.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxy-1-phenyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The presence of the bromine and methoxy groups enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes structurally related indazole derivatives and their key properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Applications
6-Bromo-3-methoxy-1-phenyl-1H-indazole 1332527-03-3 C₁₄H₁₁BrN₂O 303.15 Br (6), OCH₃ (3), Ph (1) Pharmaceutical intermediates
6-Bromo-4-fluoro-1H-indazole 885522-04-3 C₇H₄BrFN₂ 214.03 Br (6), F (4) Drug discovery (kinase targets)
3-Bromo-6-fluoro-1H-indazole 885522-04-3 C₇H₄BrFN₂ 214.03 Br (3), F (6) Medicinal chemistry scaffolds
6-Bromo-1-ethyl-5-methyl-1H-indazole 2640708-60-5 C₁₀H₁₁BrN₂ 239.12 Br (6), CH₃ (5), C₂H₅ (1) Synthetic intermediates
5-Bromo-6-fluoro-3-methyl-1H-indazole 864773-66-0 C₈H₆BrFN₂ 229.05 Br (5), F (6), CH₃ (3) Agrochemical research

Key Observations :

  • Substituent Position Effects : The position of bromine significantly impacts reactivity. For example, 6-bromo-4-fluoro-1H-indazole (Br at position 6) is more reactive in Suzuki-Miyaura couplings compared to 3-bromo-6-fluoro-1H-indazole (Br at position 3) due to steric and electronic differences .
  • Functional Group Influence: The methoxy group in this compound enhances solubility in polar solvents compared to non-oxygenated analogs like 6-bromo-1-ethyl-5-methyl-1H-indazole .

Biological Activity

6-Bromo-3-methoxy-1-phenyl-1H-indazole is a synthetic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial properties.

  • Molecular Formula : C10H9BrN2O
  • Molecular Weight : 251.10 g/mol
  • CAS Number : 1332527-03-3
  • Structure : The compound features a bromine atom and a methoxy group, which contribute to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The presence of the bromine and methoxy groups enhances its binding affinity for these targets, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance, research demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
4T1 (breast cancer)0.23 - 1.15Induces apoptosis via upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2
A549 (lung cancer)>10Limited inhibitory activity
HepG2 (liver cancer)4.89Induces apoptosis and affects cell cycle distribution

In the case of the breast cancer cell line 4T1, treatment with the compound led to increased levels of reactive oxygen species (ROS), decreased mitochondrial membrane potential, and inhibited cell migration and invasion by modulating matrix metalloproteinase activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. The compound was evaluated against various bacterial strains, demonstrating significant activity:

Microorganism Minimum Inhibitory Concentration (MIC) (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies

Several studies have explored the biological activity of indazole derivatives similar to this compound:

  • Indazole Derivatives as Anticancer Agents : A study synthesized various indazole derivatives and tested their efficacy against different cancer cell lines. One derivative exhibited an IC50 value of 5.15 μM against K562 cells while showing selectivity for normal cells .
  • Structure–Activity Relationship (SAR) : Research focused on modifying substituents at specific positions on the indazole ring to enhance anticancer activity. The incorporation of hydrophobic groups at C6 was found to significantly improve potency against several cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-3-methoxy-1-phenyl-1H-indazole, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves halogenation and functional group substitution. Key steps include:

  • Bromination: Introduce bromine at the 6-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) to minimize side reactions .
  • Methoxy Group Installation: Use nucleophilic substitution with sodium methoxide or Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) to introduce the methoxy group at the 3-position .
  • Phenyl Group Coupling: Suzuki-Miyaura cross-coupling with phenylboronic acid in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) .
    Yield Optimization:
    • Use anhydrous solvents to prevent hydrolysis.
    • Monitor reaction progress via TLC or HPLC.
    • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Identify aromatic protons (δ 7.2–8.5 ppm) and methoxy protons (δ ~3.8 ppm, singlet).
    • Confirm bromine’s deshielding effect on adjacent carbons (e.g., C-6 at δ ~115 ppm in ¹³C NMR) .
  • IR: Detect C-Br stretch (~600 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Look for molecular ion [M+H]⁺ at m/z 303.0 (C₁₄H₁₁BrN₂O⁺) and isotopic peaks consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction: Separate polar byproducts using dichloromethane/water phases.
  • Column Chromatography: Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient) to resolve indazole derivatives .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. Monitor melting point (expected ~150–160°C) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD):
    • Grow crystals via slow evaporation in ethanol/water.
    • Use SHELXL for refinement: Assign anisotropic displacement parameters and validate H-atom positions via riding models .
    • Analyze torsion angles to confirm methoxy and phenyl group orientations .
  • Mercury Software: Visualize packing motifs (e.g., π-π stacking between phenyl groups) and hydrogen-bonding networks .

Q. How do substituent electronic effects influence the biological activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Electron-Withdrawing Groups (EWGs): Replace methoxy with nitro groups to assess impact on enzyme inhibition (e.g., α-glucosidase assays) .
    • Electron-Donating Groups (EDGs): Introduce methyl groups to enhance lipophilicity and membrane permeability .
  • Computational Modeling: Use DFT calculations (Gaussian 09) to correlate Hammett σ values with IC₅₀ data .

Q. How can conflicting pharmacological data for this compound derivatives be resolved?

Methodological Answer:

  • Data Triangulation: Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) .
  • Dose-Response Analysis: Ensure linearity in activity curves (R² > 0.95) to rule out false positives/negatives .
  • Open Data Practices: Share raw datasets (e.g., via Zenodo) to enable reproducibility and meta-analysis .

Q. What advanced NMR techniques (e.g., NOESY, HSQC) elucidate dynamic behavior in this compound?

Methodological Answer:

  • NOESY: Detect through-space correlations between methoxy protons and adjacent aromatic protons to confirm spatial proximity .
  • HSQC: Assign ¹H-¹³C correlations for quaternary carbons (e.g., C-3 methoxy-bearing carbon) .
  • Variable-Temperature NMR: Monitor conformational flexibility by observing line broadening at elevated temperatures .

Q. How can computational tools predict the metabolic stability of this compound?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETlab to estimate CYP450 metabolism sites (e.g., demethylation of methoxy group) .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-enzyme interactions (e.g., with CYP3A4) using GROMACS .
  • Metabolite Identification: Compare in silico results with LC-MS/MS data from hepatocyte incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.